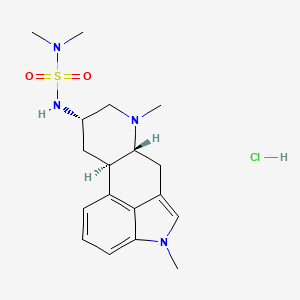

Mesulergine hydrochloride

Description

Properties

IUPAC Name |

(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANSYUJEPWNHIM-IVMONYBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64795-35-3 (Parent) | |

| Record name | Mesulergine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40223115 | |

| Record name | Mesulergine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72786-12-0 | |

| Record name | Sulfamide, N′-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72786-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesulergine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulergine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mesulergine Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Mesulergine (B1205297) hydrochloride, a semisynthetic ergoline (B1233604) derivative, exhibits a complex pharmacological profile characterized by its potent interactions with multiple neurotransmitter receptor systems. This technical guide provides an in-depth analysis of the core mechanism of action of mesulergine, consolidating key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism: A Dual-Action Ligand

Mesulergine's primary mechanism of action revolves around its activity at serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. It functions as a potent antagonist at 5-HT2A and 5-HT2C receptors and as a partial agonist at D2-like dopamine receptors. This dual activity contributes to its therapeutic potential in conditions such as hyperprolactinemia and Parkinson's disease.[1][2] Furthermore, evidence suggests that mesulergine itself may act as a prodrug, with its metabolites exhibiting distinct, and in some cases, more potent dopaminergic agonistic effects.[1][3]

Quantitative Receptor Binding Profile

The affinity of mesulergine hydrochloride for various neurotransmitter receptors has been quantified in numerous studies. The following table summarizes the key binding affinities, providing a comparative overview of its receptor interaction profile.

| Receptor | Ligand | Parameter | Value | Species | Reference |

| 5-HT2A | Mesulergine | pA2 | 9.1 | - | |

| 5-HT2C | Mesulergine | pA2 | 9.1 | - | |

| D2-like Dopamine | Mesulergine | Ki | 8 nM | - | |

| 5-HT2 | [3H]Mesulergine | KD | 1.9 nM | Rat (Cerebral Cortex) | |

| 5-HT2 | [3H]Mesulergine | Bmax | 11.3 pM/g tissue | Rat (Cerebral Cortex) | |

| 5-HT2C | [3H]Mesulergine | KD | 0.57 ± 0.12 nM | COS-7 cells (transfected) | [4] |

| 5-HT7 | [3H]Mesulergine | pKD | 8.0 ± 0.04 | Rat (Brain) | [5] |

| 5-HT7 | [3H]Mesulergine | Bmax | 9.9 ± 0.3 fmol/mg protein | Rat (Brain) | [5] |

| 5-HT7 | [3H]Mesulergine | pKD | 7.9 ± 0.11 | Guinea-pig (Ileum) | [5] |

| 5-HT7 | [3H]Mesulergine | Bmax | 21.5 ± 4.9 fmol/mg protein | Guinea-pig (Ileum) | [5] |

Signaling Pathways

The interaction of mesulergine with its target receptors initiates distinct intracellular signaling cascades.

5-HT2A/2C Receptor Antagonism

As an antagonist at 5-HT2A and 5-HT2C receptors, mesulergine blocks the canonical signaling pathway initiated by serotonin. These Gq/11-coupled receptors, upon activation by an agonist, stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, mesulergine prevents these downstream effects.

D2-like Dopamine Receptor Partial Agonism

At D2-like receptors (D2, D3, and D4), which are Gi/o-coupled, mesulergine acts as a partial agonist. This means it has a lower intrinsic activity compared to the endogenous ligand, dopamine. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA). As a partial agonist, mesulergine can act as either a functional agonist or antagonist depending on the ambient concentration of dopamine.

Experimental Protocols

The characterization of mesulergine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Ki, KD) and density (Bmax) of receptors for a particular ligand.

General Protocol:

-

Tissue/Cell Preparation: Homogenates of specific brain regions (e.g., rat cerebral cortex) or membranes from cells expressing the receptor of interest are prepared.[4]

-

Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]mesulergine) and varying concentrations of the unlabeled competitor drug (mesulergine).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the Ki or IC50 values. Saturation binding experiments, where increasing concentrations of the radioligand are used, allow for the determination of KD and Bmax.[4]

To isolate binding to a specific receptor subtype, "masking" drugs are often included to block the radioligand from binding to other receptors for which it has affinity. For example, in studies of 5-HT7 receptors using [3H]mesulergine, masking agents like cinanserin (B73252) (for 5-HT2A/2C), raclopride (B1662589) (for D2), prazosin (B1663645) (for α1-adrenoceptors), and yohimbine (B192690) (for α2-adrenoceptors) are used.[5]

Functional Assays

Functional assays measure the physiological response of a cell or tissue to a drug, providing information on its efficacy (agonist, antagonist, partial agonist).

Dopamine D1 and D2 Receptor Functional Models:

-

D1 Receptor (Dopamine-sensitive adenylate cyclase): The effect of mesulergine and its metabolites on dopamine-stimulated adenylate cyclase activity is measured in homogenates of rat striatum. Antagonism is observed as an inhibition of the dopamine-induced increase in cAMP.[3]

-

D2 Receptor (Modulation of electrically evoked tritium (B154650) overflow): Rat striatal slices are pre-labeled with [3H]choline. The ability of mesulergine to antagonize the dopamine-induced inhibition of electrically evoked acetylcholine (B1216132) (measured as tritium overflow) release is assessed.[3]

Conclusion

This compound possesses a multifaceted mechanism of action, primarily driven by its potent antagonism of 5-HT2A/2C receptors and partial agonism at D2-like dopamine receptors. This dual activity, coupled with the potential for its metabolites to act as potent dopamine agonists, underpins its observed pharmacological effects. The quantitative data from receptor binding studies, combined with functional assays, provide a comprehensive understanding of its interaction with key neurotransmitter systems. Further research into the specific signaling cascades and the in vivo activity of its metabolites will continue to refine our understanding of this complex and interesting compound.

References

- 1. Mechanism of action and tolerance of mesulergine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mesulergine and its 1,20-N,N-bidemethylated metabolite interact directly with D1- and D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]

Mesulergine Hydrochloride: A Technical Whitepaper on its Dopamine D2 Receptor Partial Agonist Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mesulergine (B1205297) hydrochloride, an 8-alpha-aminoergoline derivative, presents a complex pharmacological profile at the dopamine (B1211576) D2 receptor. While often cited for its dopaminergic properties, in vitro evidence suggests that mesulergine itself can act as a D2 receptor antagonist at nanomolar concentrations. Conversely, its N,N-bidemethylated metabolite demonstrates clear agonistic activity at D2 receptors. This dual activity, compounded by its high affinity for various serotonin (B10506) receptor subtypes, necessitates a nuanced understanding of its mechanism of action. This document provides a comprehensive overview of the available data on mesulergine's interaction with the D2 receptor, including quantitative binding and functional data, experimental methodologies, and a visualization of the pertinent signaling pathways.

Quantitative Receptor Binding and Functional Data

The interaction of mesulergine and its metabolites with the dopamine D2 receptor has been characterized through various binding and functional assays. The data, while not exhaustive in the public domain, is summarized below. It is crucial to note the species differences and the specific ligand used in these assays, as they can significantly influence the results.

| Compound | Receptor | Assay Type | Preparation | Radioligand | Key Parameters | Finding |

| Mesulergine | Dopamine D2 | Functional Antagonism | Rat Striatal Slices | [3H]choline | - | Antagonized D2-receptor responses at nanomolar concentrations.[1] |

| Mesulergine | Dopamine D2 | Binding Affinity | Rat Cerebral Cortex | Neuroleptics | ~50-fold weaker affinity than for 5-HT2 receptors. | Lower affinity for dopamine receptors compared to serotonin-2 receptors.[2] |

| 1,20-N,N-bidemethylated metabolite of mesulergine | Dopamine D2 | Functional Agonism | Rat Striatal Slices | [3H]choline | - | Stimulated D2-receptors at nanomolar concentrations.[1] |

| [3H]Mesulergine | Dopamine D2 | Binding Affinity | Not Specified | [3H]Mesulergine | - | Has affinity for dopamine D2 receptors.[3] |

Experimental Protocols

The characterization of mesulergine's activity at the D2 receptor has employed a range of standard and specialized experimental protocols. Below are detailed methodologies based on the available literature.

Dopamine D2 Receptor Binding Assays

These assays are designed to determine the affinity of a ligand for the D2 receptor.

-

Objective: To quantify the binding affinity (Kd or Ki) of mesulergine to the D2 receptor.

-

Preparation: Membranes from rat cerebral cortex or other tissues expressing D2 receptors are prepared.[2]

-

Radioligand: A radiolabeled ligand with high affinity for the D2 receptor, such as [3H]spiperone or a radiolabeled neuroleptic, is used.[2][4]

-

Procedure:

-

The tissue homogenate is incubated with the radioligand at various concentrations of the competing ligand (mesulergine).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of mesulergine that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays: Modulation of Electrically Evoked Tritium (B154650) Overflow

This functional assay assesses the agonist or antagonist activity of a compound at presynaptic D2 autoreceptors.

-

Objective: To determine if mesulergine acts as an agonist or antagonist at D2 autoreceptors.

-

Preparation: Rat striatal slices are pre-labeled with [3H]choline, which is converted to [3H]acetylcholine.

-

Procedure:

-

The striatal slices are placed in a superfusion chamber and stimulated electrically to evoke the release of [3H]acetylcholine.

-

The release of acetylcholine (B1216132) is modulated by D2 receptor activity. Agonists inhibit release, while antagonists block this inhibition.

-

The experiment is conducted in the presence of various concentrations of mesulergine or its metabolites.[1]

-

-

Data Analysis: The amount of tritium overflow in the superfusate is measured and compared across different experimental conditions to determine the effect of the test compound.

Dopamine-Sensitive Adenylate Cyclase Assay

This assay measures the functional consequence of D2 receptor activation, which is typically the inhibition of adenylyl cyclase.

-

Objective: To assess the effect of mesulergine on the dopamine-sensitive adenylate cyclase pathway.

-

Preparation: Homogenates of rat striatum are used as a source of D2 receptors and adenylyl cyclase.[1]

-

Procedure:

-

The striatal homogenates are incubated with ATP (the substrate for adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Dopamine or another D2 agonist is added to inhibit adenylyl cyclase activity.

-

Mesulergine is added to determine if it can block the effect of the agonist (antagonist activity) or mimic it (agonist activity).

-

-

Data Analysis: The amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or other immunological methods.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors. Partial agonists, like the metabolite of mesulergine, would elicit a submaximal response compared to a full agonist like dopamine.

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow for Characterizing D2 Partial Agonist Activity

The process of characterizing a compound like mesulergine at the D2 receptor involves a multi-step approach, starting from initial binding studies to functional and in vivo assessments.

Caption: Workflow for D2 partial agonist characterization.

Discussion and Future Directions

The available evidence paints a complex picture of mesulergine's interaction with the dopamine D2 receptor. The parent compound appears to act as an antagonist, while its metabolite is an agonist.[1] This metabolic conversion is a critical factor in interpreting its in vivo effects, which have been described as biphasic, with initial antagonism followed by agonism.[1] This characteristic may contribute to a favorable side-effect profile by preventing the acute adverse effects often seen with potent dopamine agonists.[5]

Furthermore, mesulergine's high affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, cannot be overlooked, as these interactions will undoubtedly contribute to its overall pharmacological and clinical effects.[2][6] In fact, some studies have utilized [3H]mesulergine as a selective ligand for serotonin-2 receptors.[2]

For future research, a more detailed characterization of the pharmacokinetics and pharmacodynamics of mesulergine and its metabolites is warranted. Head-to-head studies comparing the binding affinities and functional potencies of the parent drug and its metabolites at the D2 receptor using modern techniques such as BRET or FRET-based assays would be highly valuable. Additionally, exploring the biased agonism of the active metabolite at the D2 receptor could provide further insights into its unique therapeutic potential. A comprehensive profiling against a wider panel of GPCRs would also help to deconvolve its complex pharmacology.

Conclusion

Mesulergine hydrochloride is not a classical dopamine D2 receptor partial agonist. Its in vivo dopaminomimetic effects are likely mediated by a potent agonist metabolite, while the parent compound exhibits antagonist properties. This intricate mechanism, combined with its activity at serotonin receptors, underscores the importance of a thorough preclinical evaluation to understand the full spectrum of its pharmacological actions. The data and methodologies presented in this whitepaper provide a foundation for researchers and drug development professionals to further investigate and potentially leverage the unique properties of this compound.

References

- 1. Mesulergine and its 1,20-N,N-bidemethylated metabolite interact directly with D1- and D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist high- and low-affinity states of the D2-dopamine receptor in calf brain. Partial conversion by guanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action and tolerance of mesulergine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of mu-CPP and mesulergine on dietary choices in deprived rats: possible mechanisms of their action - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Mesulergine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesulergine hydrochloride, a derivative of the ergoline (B1233604) class of compounds, exhibits a complex and multifaceted pharmacological profile. Primarily recognized for its potent antagonism at serotonin (B10506) 5-HT2A and 5-HT2C receptors, it also demonstrates partial agonist activity at dopamine (B1211576) D2-like receptors. This unique combination of activities has led to its investigation in various therapeutic areas, including the management of hyperprolactinemia and Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

Introduction

This compound (chemical name: N'-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethylsulfamide hydrochloride) is a synthetic ergoline derivative that has garnered significant interest due to its distinct interactions with key neurotransmitter systems in the central nervous system. Its pharmacological signature is characterized by a high affinity for and antagonism of 5-HT2A and 5-HT2C receptors, coupled with partial agonism at dopamine D2 receptors. This dual action suggests a potential for therapeutic efficacy in conditions where modulation of both serotonergic and dopaminergic pathways is beneficial. This document aims to provide a detailed technical overview of the pharmacological characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been characterized through extensive radioligand binding studies. The following tables summarize the quantitative data on its binding affinities, primarily expressed as inhibition constants (Ki) or dissociation constants (Kd).

Table 1: Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | pA2 | Reference |

| 5-HT2A | [3H]Ketanserin | Rat Cerebral Cortex | - | - | 9.1 | [1] |

| 5-HT2C | [3H]Mesulergine | COS-7 Cells (transfected) | - | 0.57 ± 0.12 | 9.1 | [1] |

| 5-HT7 | [3H]-5-HT | Human (cloned) | 19.95 | - | - |

Table 2: Dopamine Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |

| D2-like | - | - | 8 | - | [1] |

| D1 | - | Rat Striatum | Antagonism at µM concentrations | - | |

| D2 | - | Rat Striatum | Antagonism at nM concentrations | - |

Functional Activity

This compound's functional activity at its primary targets has been elucidated through various in vitro and in vivo assays.

Serotonin 5-HT2A and 5-HT2C Receptor Antagonism

Mesulergine acts as a potent antagonist at both 5-HT2A and 5-HT2C receptors, with reported pA2 values of 9.1 for each subtype[1]. This antagonistic activity is believed to contribute to some of its therapeutic effects and side-effect profile. Blockade of these receptors can influence a range of physiological processes, including mood, appetite, and motor control.

Dopamine D2-like Receptor Partial Agonism

Mesulergine exhibits partial agonist activity at D2-like dopamine receptors[1]. This means it can act as a dopamine stabilizer; in conditions of excessive dopaminergic activity, it can compete with dopamine to reduce overstimulation, while in states of low dopamine, it can provide a moderate level of stimulation. Interestingly, in vitro studies suggest that Mesulergine itself has antagonistic effects at dopamine receptors, and its late agonistic effects seen in vivo are likely due to its metabolic conversion into a potent dopaminomimetic drug.

Signaling Pathways

The pharmacological effects of this compound are mediated through its modulation of specific intracellular signaling cascades.

5-HT2A Receptor Antagonism Signaling Pathway

5-HT2A receptors are Gq/11 protein-coupled receptors. Their activation by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, Mesulergine blocks these downstream effects of serotonin at the 5-HT2A receptor.

Dopamine D2 Receptor Partial Agonism Signaling Pathway

Dopamine D2 receptors are Gi/o protein-coupled receptors. Their activation by dopamine inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, Mesulergine's metabolite can weakly activate this pathway, leading to a submaximal reduction in cAMP compared to the full agonist dopamine.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the pharmacological profile of this compound, based on commonly employed methodologies in the field.

Radioligand Binding Assay (Competition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a target receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radioligand to the target receptor (IC50) and to calculate the Ki value.

Materials:

-

Membrane preparation containing the receptor of interest (e.g., from transfected cells or brain tissue).

-

Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known competing ligand), and competition binding (radioligand + varying concentrations of this compound).

-

Reagent Addition:

-

To all wells, add a specific volume of the membrane preparation.

-

To the competition wells, add serial dilutions of this compound.

-

To the non-specific binding wells, add the competing ligand.

-

To all wells except the blank, add a fixed concentration of the radioligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement for D2 Receptor Partial Agonism

This protocol describes a general method to assess the functional activity of this compound's metabolite at the D2 dopamine receptor by measuring its effect on intracellular cAMP levels.

Objective: To determine the ability of the Mesulergine metabolite to inhibit adenylyl cyclase and reduce cAMP levels, characteristic of D2 receptor activation.

Materials:

-

Cell line stably expressing the D2 dopamine receptor (e.g., CHO or HEK293 cells).

-

Mesulergine metabolite stock solution.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and reagents.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment:

-

Pre-treat the cells with varying concentrations of the Mesulergine metabolite for a specified time.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This step is necessary to create a measurable signal that can be inhibited.

-

-

Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves a competitive immunoassay format where the amount of signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the Mesulergine metabolite concentration.

-

Determine the EC50 (or IC50) value from the resulting dose-response curve.

-

Conclusion

This compound possesses a distinctive pharmacological profile defined by its potent antagonism of 5-HT2A and 5-HT2C receptors and partial agonism at D2-like dopamine receptors, the latter likely mediated by an active metabolite. This dual mechanism of action provides a strong rationale for its exploration in various neurological and endocrine disorders. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential and mechanistic intricacies of this compelling compound. A thorough understanding of its receptor interactions and downstream signaling effects is crucial for the design of future preclinical and clinical investigations.

References

The Pro-Drug Mesulergine: Unmasking its Dopaminergic Core Through Active Metabolites

A Technical Guide for Researchers and Drug Development Professionals

Mesulergine (B1205297) hydrochloride, an ergoline (B1233604) derivative, has been a subject of significant interest in neuropharmacology. While initially investigated for conditions like Parkinson's disease and hyperprolactinemia, a deeper understanding of its mechanism of action has revealed a fascinating pro-drug profile. Mesulergine itself exhibits antagonist properties at dopamine (B1211576) receptors; however, its therapeutic effects are primarily attributed to a potent, pharmacologically active metabolite. This technical guide provides an in-depth exploration of this active metabolite, its interaction with dopamine receptors, and the experimental methodologies used to elucidate its activity.

The Active Metabolite: 1,20-N,N-Bidemethylated Mesulergine

The primary active metabolite responsible for the dopaminergic effects of mesulergine is its 1,20-N,N-bidemethylated form. This metabolic conversion is crucial, as it transforms an antagonist into a potent agonist at both D1 and D2 dopamine receptors.

Quantitative Pharmacological Profile

While precise Ki and EC50 values for the 1,20-N,N-bidemethylated metabolite are not extensively documented in publicly available literature, in vitro studies have provided valuable semi-quantitative data. The following table summarizes the known receptor interaction profiles of mesulergine and its active metabolite.

| Compound | Receptor | Activity | Concentration Range |

| Mesulergine | Dopamine D1 | Antagonist | Micromolar (µM) |

| Dopamine D2 | Antagonist | Nanomolar (nM) | |

| 1,20-N,N-Bidemethylated Mesulergine | Dopamine D1 | Agonist | Micromolar (µM) [1] |

| Dopamine D2 | Agonist | Nanomolar (nM) [1] |

Table 1: Receptor Activity Profile of Mesulergine and its Active Metabolite.[1]

Experimental Protocols

The characterization of mesulergine's metabolism and the pharmacological activity of its bidemethylated metabolite have been established through a series of key in vitro experiments.

In Vitro Metabolism for Metabolite Generation

Objective: To generate the 1,20-N,N-bidemethylated metabolite of mesulergine for subsequent pharmacological testing.

Methodology:

-

Preparation of Liver Microsomes:

-

Human or animal (e.g., rat) liver tissue is homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes responsible for drug metabolism.

-

The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.

-

-

Incubation:

-

A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer.

-

Mesulergine hydrochloride is added to the mixture to initiate the metabolic reaction.

-

The incubation is carried out at 37°C for a defined period (e.g., 60 minutes).

-

-

Termination and Extraction:

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

The mixture is centrifuged to precipitate proteins.

-

The supernatant containing the parent drug and its metabolites is collected for analysis.

-

Metabolite Identification and Characterization

Objective: To identify and confirm the structure of the generated metabolites.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

The supernatant from the in vitro metabolism assay is injected into a high-performance liquid chromatography (HPLC) system.

-

A reversed-phase C18 column is typically used to separate mesulergine from its more polar metabolites.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Full scan mass spectra are acquired to determine the molecular weights of the parent drug and any metabolites. The bidemethylation of mesulergine results in a characteristic mass shift.

-

Product ion scans (MS/MS) are performed on the parent and metabolite ions to obtain fragmentation patterns, which are used to confirm the structural modifications (i.e., the loss of two methyl groups).

-

Functional Receptor Assays

Objective: To determine the functional activity of the 1,20-N,N-bidemethylated metabolite at the D1 receptor.

Methodology:

-

Tissue Preparation:

-

Homogenates of rat striatum, a brain region rich in D1 receptors, are prepared.

-

-

Assay Procedure:

-

The striatal homogenates are incubated with the test compound (1,20-N,N-bidemethylated mesulergine) in the presence of ATP and magnesium ions.

-

The D1 receptor is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

-

The reaction is stopped, and the amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

An increase in cAMP production in the presence of the metabolite, compared to a baseline control, indicates agonist activity.

-

Objective: To determine the binding affinity and functional nature (agonist vs. antagonist) of the 1,20-N,N-bidemethylated metabolite at the D2 receptor.

Methodology:

-

Membrane Preparation:

-

Cell membranes expressing a high density of D2 receptors (e.g., from transfected cell lines or specific brain regions like the striatum) are prepared.

-

-

Competition Binding Assay:

-

The membranes are incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone).

-

Increasing concentrations of the unlabeled test compound (1,20-N,N-bidemethylated mesulergine) are added to compete for binding with the radioligand.

-

The reaction is incubated to equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing bound radioligand) is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value, a measure of binding affinity, is calculated from the IC50 value using the Cheng-Prusoff equation.

-

To determine functional activity, agonist-induced displacement of a radiolabeled antagonist can be performed in the presence and absence of GTP or its non-hydrolyzable analogs. A shift in the IC50 value in the presence of GTP is indicative of agonist activity.

-

Signaling Pathways

The agonistic activity of 1,20-N,N-bidemethylated mesulergine at dopamine D1 and D2 receptors initiates distinct downstream signaling cascades.

Dopamine D1 Receptor Signaling Pathway

Activation of the Gs/olf-coupled D1 receptor by the active metabolite leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2][3][4][5][6] Phosphorylated CREB can then modulate gene expression.

Caption: Dopamine D1 Receptor Signaling Cascade.

Dopamine D2 Receptor Signaling Pathway

The active metabolite's agonism at the Gi/o-coupled D2 receptor leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels.[7] Additionally, the βγ subunits of the dissociated G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the sodium leak channel NALCN.[7][8]

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Workflow Summary

The following diagram illustrates the overall workflow for the identification and characterization of the active metabolite of mesulergine.

Caption: Workflow for Active Metabolite Characterization.

Conclusion

The pharmacological activity of mesulergine is a clear example of the importance of metabolic activation in drug action. Its primary active metabolite, 1,20-N,N-bidemethylated mesulergine, acts as a potent agonist at both D1 and D2 dopamine receptors, a stark contrast to the parent compound's antagonist profile. Understanding the metabolic pathway, the specific activity of the metabolite, and the experimental methodologies used to characterize it, is crucial for researchers in the field of neuropharmacology and for professionals involved in the development of centrally acting drugs. Further quantitative characterization of the metabolite's receptor binding and functional potency will provide a more complete picture of its therapeutic potential.

References

- 1. Mesulergine and its 1,20-N,N-bidemethylated metabolite interact directly with D1- and D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 | Semantic Scholar [semanticscholar.org]

- 5. The dopamine D1 receptor is expressed and induces CREB phosphorylation and MUC5AC expression in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Dopaminergic Action of Mesulergine's Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesulergine (B1205297) (also known as CU 32-085) is an 8-alpha-aminoergoline derivative that has demonstrated clinical utility, notably in the management of Parkinson's disease. Intriguingly, the therapeutic efficacy of mesulergine is not attributed to the parent compound itself. In vivo, mesulergine functions as a prodrug, undergoing rapid and extensive metabolism to generate pharmacologically active species. This technical guide provides an in-depth examination of the in vivo dopaminergic actions of mesulergine's primary active metabolite, a 1,20-N,N-bidemethylated derivative. It consolidates available data on its receptor binding and functional activity, details the key experimental protocols used for its characterization, and presents visual representations of the underlying biological pathways and experimental workflows.

Introduction: The Prodrug Nature of Mesulergine

Initial in vitro and in vivo studies revealed a paradox: mesulergine itself exhibits antidopaminergic properties, acting as an antagonist at dopamine (B1211576) receptors.[1][2] However, its administration in animal models of Parkinson's disease and in clinical settings leads to clear dopaminergic agonist effects.[1][2] This discrepancy is resolved by the understanding that mesulergine is swiftly converted in the body to metabolites that are potent dopamine receptor agonists.[1][2] The primary active metabolite identified is a 1,20-N,N-bidemethylated form of mesulergine.[2]

The overall in vivo effect of mesulergine is therefore a biphasic and complex interplay between the transient antagonist action of the parent drug and the more sustained agonist action of its active metabolite.[2] This guide will focus on the dopaminergic properties of this key metabolite.

Quantitative Data Summary

While precise Ki or EC50 values for the 1,20-N,N-bidemethylated metabolite of mesulergine are not consistently reported in the available literature, a summary of its semi-quantitative receptor interaction profile is presented below. This allows for a comparative understanding of its activity relative to the parent compound, mesulergine.

Table 1: Dopamine Receptor Functional Activity Profile

| Compound | Dopamine D1 Receptor | Dopamine D2 Receptor |

| Mesulergine | Antagonist (Micromolar range)[2] | Antagonist (Nanomolar range)[2] |

| 1,20-N,N-Bidemethylated Metabolite | Agonist (Micromolar range)[2] | Agonist (Nanomolar range)[2] |

Core Signaling Pathway

The dopaminergic activity of the 1,20-N,N-bidemethylated metabolite of mesulergine is primarily mediated through its interaction with D1 and D2 dopamine receptors, which are G-protein coupled receptors (GPCRs).

Metabolic conversion of mesulergine and subsequent signaling.

Experimental Protocols

The characterization of the dopaminergic action of mesulergine's metabolite has relied on a combination of in vitro and in vivo experimental models. Detailed methodologies for key experiments are provided below.

In Vitro Functional Assays

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP) via the D1 receptor, which is coupled to the stimulatory G-protein, Gs.

-

Tissue Preparation:

-

Male rats are euthanized, and the striata are rapidly dissected on ice.

-

The tissue is homogenized in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing EGTA to chelate calcium.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the crude membrane fraction.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Assay Procedure:

-

The reaction mixture is prepared containing the striatal membranes, ATP (the substrate for adenylate cyclase), an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation, and GTP (required for G-protein activation).

-

The test compound (1,20-N,N-bidemethylated metabolite of mesulergine) is added at various concentrations. For antagonist studies, the membranes are pre-incubated with the antagonist (mesulergine) before the addition of a D1 agonist like dopamine.

-

The reaction is initiated by the addition of the membrane preparation and incubated at 30-37°C for a defined period (e.g., 10-15 minutes).

-

The reaction is terminated by heating or the addition of acid.

-

The amount of cAMP produced is quantified using a competitive binding assay (e.g., radioimmunoassay) or other sensitive detection methods.

-

This method assesses the functional activity of compounds at presynaptic D2 autoreceptors, which regulate the release of neurotransmitters.

-

Tissue Preparation and Loading:

-

Striatal slices from rats are prepared and incubated in a physiological buffer containing [3H]-choline. The choline (B1196258) is taken up by cholinergic neurons and converted to [3H]-acetylcholine.

-

The slices are then transferred to a superfusion chamber and continuously perfused with fresh buffer.

-

-

Stimulation and Sample Collection:

-

The slices are electrically stimulated at set intervals (e.g., two pulses, S1 and S2) to evoke the release of [3H]-acetylcholine.

-

The perfusate is collected in fractions, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.

-

The test compound is added to the superfusion buffer before the second stimulation (S2).

-

-

Data Analysis:

-

The amount of tritium (B154650) released by each stimulation is calculated.

-

The ratio of the tritium released during the second stimulation to the first (S2/S1) is determined.

-

D2 receptor agonists inhibit the release of acetylcholine, leading to a decrease in the S2/S1 ratio. D2 antagonists will reverse the effect of an agonist.

-

In Vivo Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease

This is a widely used animal model to study the effects of anti-Parkinsonian drugs. A unilateral lesion of the nigrostriatal dopamine pathway leads to motor asymmetry that can be quantified.

-

Surgical Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A solution of 6-hydroxydopamine (6-OHDA), a neurotoxin specific for catecholaminergic neurons, is prepared in saline containing ascorbic acid to prevent oxidation.

-

The 6-OHDA solution is injected unilaterally into the medial forebrain bundle or the substantia nigra pars compacta using precise stereotaxic coordinates.

-

The injection is performed slowly to allow for diffusion of the neurotoxin. The needle is left in place for a few minutes post-injection to prevent backflow.

-

-

Behavioral Testing (Rotational Behavior):

-

Following a recovery period of several weeks to allow for the full development of the lesion, the rats are challenged with a dopamine agonist.

-

The animals are placed in a circular arena, and their rotational behavior (full 360° turns) is recorded.

-

Dopamine agonists, such as the active metabolite of mesulergine, will cause the lesioned animals to rotate contralaterally (away from the side of the lesion) due to denervation supersensitivity of the dopamine receptors on the lesioned side.

-

The number of contralateral rotations over a defined period is counted and used as a measure of the compound's in vivo dopaminergic agonist activity.

-

Workflow for the 6-OHDA rat model of Parkinson's disease.

Conclusion

The in vivo dopaminergic action of mesulergine is a classic example of a prodrug strategy. The parent compound, an antagonist at dopamine receptors, is rapidly metabolized to a potent agonist, the 1,20-N,N-bidemethylated metabolite. This metabolite exhibits agonist activity at both D1 and D2 dopamine receptors, with a notably higher potency at the D2 receptor subtype. The characterization of this pharmacological profile has been achieved through a combination of in vitro functional assays and in vivo behavioral models, which collectively confirm the dopaminomimetic effects that underpin the therapeutic utility of mesulergine. Further research to delineate the precise quantitative binding affinities and functional potencies of this and other potential metabolites would provide a more complete understanding of the complex pharmacology of mesulergine.

References

Methodological & Application

Application Notes and Protocols: Mesulergine Hydrochloride in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo effects of mesulergine (B1205297) hydrochloride in rat models, focusing on its dual-action mechanism involving serotonergic and dopaminergic pathways. Detailed protocols for replicating key experiments are also provided.

Quantitative Data Summary

Mesulergine hydrochloride has been shown to have a dose-dependent and time-dependent effect on food intake, body weight, and neurotransmitter turnover in rats. The following tables summarize the key quantitative findings from in vivo studies.

Table 1: Effects of Mesulergine on Food Intake in Rats [1][2]

| Treatment Group | Dose (mg/kg, i.p.) | Time Point | Diet Type | Change in Food Intake |

| Mesulergine | 1 | 4 hours | Standard Diet | Increased |

| Mesulergine | 3 | 4 hours | Standard Diet | Dose-dependent increase |

| Mesulergine | 1 | 24 hours | Standard Diet | Increased |

| Mesulergine | 1 and 3 | 4 hours | Carbohydrate Enriched | No change |

| Mesulergine | 1 and 3 | 24 hours | Carbohydrate Enriched | Dose-dependent decrease |

| Mesulergine | 1 | 24 hours | Total | No change |

| Mesulergine | 3 | 24 hours | Total | Decreased |

| Mesulergine | 1 and 3 | 4 hours | Protein Diet | Dose-dependent increase |

| Mesulergine | 1 and 3 | 4 hours | Carbohydrate Diet | Dose-dependent increase |

Table 2: Effects of Mesulergine on Body Weight and Neurotransmitter Turnover in Rats [1]

| Treatment Group | Dose (mg/kg, i.p.) | Parameter | Brain Region | Observation |

| Mesulergine | 1 and 3 | Body Weight | - | Dose-dependent decrease |

| Mesulergine | 1 | 5-HIAA/5-HT Ratio | Hypothalamus, Striatum | Significant increase |

| Mesulergine | 3 | 5-HIAA/5-HT Ratio | Hippocampus | Significant increase |

| Mesulergine | 1 and 3 | Dopamine (B1211576) Turnover | Hypothalamus, Striatum | No changes |

Experimental Protocols

Dietary Selection and Food Intake Study

This protocol is designed to assess the effects of mesulergine on diet selection and overall food intake in rats.

Materials:

-

Male Wistar rats

-

Standard rodent diet (SD)

-

Carbohydrate-enriched diet (CED) (e.g., 50% sweet carbohydrate)[1]

-

Protein-enriched diet

-

This compound

-

Vehicle (e.g., saline)

-

Metabolic cages for individual housing and food intake measurement

-

Animal balance

Procedure:

-

Acclimation: House male Wistar rats individually in metabolic cages for at least one week to acclimate them to the housing conditions and diets.

-

Diet Presentation: Provide rats with ad libitum access to both a standard diet and a carbohydrate-enriched diet (or a protein-enriched diet, depending on the study's focus).[1][2]

-

Grouping: Divide the rats into three groups: vehicle control, low-dose mesulergine (1 mg/kg), and high-dose mesulergine (3 mg/kg).[1]

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) daily.[1]

-

Food Intake Measurement: Measure the consumption of each diet at 4 hours and 24 hours post-injection.[1]

-

Body Weight Measurement: Record the body weight of each rat daily.[1]

-

Duration: Continue the experiment for a period of seven days.[1]

Neurotransmitter Turnover Analysis

This protocol outlines the procedure for measuring serotonin (B10506) and dopamine turnover in different brain regions following mesulergine treatment.

Materials:

-

Brain tissue from rats treated as described in Protocol 2.1

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Reagents for the assay of 5-HT, 5-HIAA, dopamine, and DOPAC

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Collection: At the end of the treatment period (e.g., day 8), euthanize the rats and dissect the hypothalamus, striatum, and hippocampus.[1]

-

Tissue Preparation: Homogenize the brain tissue samples in an appropriate buffer.

-

Neurotransmitter Extraction: Perform an extraction procedure to isolate the monoamines and their metabolites.

-

HPLC Analysis: Inject the extracted samples into the HPLC system to quantify the levels of 5-HT, 5-HIAA, dopamine, and DOPAC.[1]

-

Data Analysis: Calculate the 5-HIAA/5-HT ratio as an index of serotonin turnover.

Visualizations

Signaling Pathway of Mesulergine

Caption: Dual action of Mesulergine on serotonin and dopamine receptors.

Experimental Workflow for In Vivo Rat Studies

Caption: Workflow for Mesulergine dietary and neurochemical studies in rats.

References

- 1. Effects of mesulergine treatment on diet selection, brain serotonin (5-HT) and dopamine (DA) turnover in free feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of mu-CPP and mesulergine on dietary choices in deprived rats: possible mechanisms of their action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Mesulergine Hydrochloride Solutions in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Mesulergine hydrochloride solutions for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Physicochemical and Solubility Data

This compound is a potent ligand at serotonin (B10506) and dopamine (B1211576) receptors, acting as a 5-HT2A and 5-HT2C receptor antagonist and a D2-like dopamine receptor partial agonist.[1] Accurate solution preparation is the first step in obtaining meaningful pharmacological data.

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 398.95 g/mol | [1] |

| Chemical Formula | C₁₈H₂₆N₄O₂S·HCl | [1] |

| Solubility in DMSO | Up to 100 mM (39.9 mg/mL) | [1] |

| Solubility in Water | Up to 5 mM (1.99 mg/mL) with gentle warming | [1] |

| Storage of Solid | Desiccate at room temperature, protected from light. Stable for up to 6 months. | [2] |

| Storage of Stock Solutions | Aliquot and store at -20°C or below for up to 1 month. Prepare fresh solutions when possible. | [2] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for initial solubilization of water-insoluble compounds.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.99 mg of the compound (Molecular Weight = 398.95 g/mol ).

-

Dissolution: Add the weighed this compound to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for up to one month.[2]

Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution to prepare working concentrations for typical cell-based assays, such as receptor binding or functional assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate assay buffer (e.g., cell culture medium, Hanks' Balanced Salt Solution (HBSS), or a specific binding buffer such as 50 mM Tris-HCl)

-

Sterile microcentrifuge tubes or a 96-well plate for dilution series

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in the desired assay buffer. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of buffer). Note: The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

-

Serial Dilutions: Perform a serial dilution from the intermediate stock to achieve the desired range of working concentrations. For a 10-point dose-response curve, a 1:10 or 1:3 serial dilution is common.

-

Application to Assay: Add the final working solutions to the assay plates containing cells or cell membranes. Ensure that a vehicle control (assay buffer with the same final concentration of DMSO) is included in the experiment.

Visualization of Experimental Workflow and Signaling Pathway

To facilitate understanding, the following diagrams illustrate the experimental workflow for solution preparation and the known signaling pathway of this compound.

Caption: Experimental workflow for preparing this compound solutions.

Caption: Signaling pathway of this compound.

References

Application Notes and Protocols: Mesulergine Hydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide comprehensive details on the solubility of mesulergine (B1205297) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and water. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a diagram of the compound's primary signaling pathways. The information herein is intended to guide researchers in the effective handling and application of mesulergine hydrochloride in a laboratory setting.

Introduction

This compound is a derivative of the ergoline (B1233604) class of compounds, recognized for its interaction with serotonin (B10506) and dopamine (B1211576) receptors.[1] Specifically, it functions as an antagonist at the 5-HT2A and 5-HT2C serotonin receptors and as a partial agonist at D2-like dopamine receptors.[2] This pharmacological profile has led to its investigation in the context of conditions such as Parkinson's disease and hyperprolactinemia.[1][3][4] Accurate solubility data is critical for the design of in vitro and in vivo experiments, ensuring reliable and reproducible results. This document outlines the solubility of this compound in two common laboratory solvents, DMSO and water, and provides standardized protocols for its dissolution.

Quantitative Solubility Data

The solubility of this compound in DMSO and water has been determined and is summarized in the table below. This data is crucial for the preparation of stock solutions and experimental media.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Special Conditions |

| DMSO | 100 mM | 39.9 mg/mL[2] | - |

| Water | 5 mM | 1.99 mg/mL[2] | Gentle warming may be required[2] |

Table 1: Solubility of this compound.

Experimental Protocols

The following protocols describe the methodology for preparing solutions of this compound in DMSO and water. These are generalized methods and may be adapted based on specific experimental requirements.

Preparation of a 100 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Protocol:

-

Aseptically weigh the required amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh 39.9 mg (Molecular Weight: 398.95 g/mol ).

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

Add the appropriate volume of anhydrous DMSO. For a 1 mL final volume, add 1 mL of DMSO.

-

Cap the tube or vial securely.

-

Vortex the solution until the this compound is completely dissolved. Visual inspection should confirm the absence of any particulate matter.

-

For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or below, protected from light.

Preparation of a 5 mM Aqueous Solution

Materials:

-

This compound powder

-

Deionized or distilled water

-

Vortex mixer

-

Water bath or heating block

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Protocol:

-

Weigh the required amount of this compound powder. To prepare 1 mL of a 5 mM solution, weigh 1.99 mg.

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

Add the appropriate volume of deionized or distilled water.

-

Cap the tube or vial securely.

-

Vortex the solution.

-

If the compound does not fully dissolve, gentle warming in a water bath set to 45-60°C can be applied. Intermittently vortex the solution until it becomes clear.

-

Allow the solution to return to room temperature before use.

-

It is advisable to prepare aqueous solutions fresh on the day of use.

Signaling Pathway and Experimental Workflow

The pharmacological activity of this compound is primarily mediated through its interaction with dopaminergic and serotonergic pathways.

Figure 1: this compound Signaling Pathway

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Figure 2: Experimental Workflow for Solubility Determination

Conclusion

The data and protocols presented in these application notes serve as a foundational guide for the use of this compound in research. Adherence to these guidelines for solubility and solution preparation will contribute to the accuracy and reproducibility of experimental outcomes. Researchers should always refer to batch-specific information provided by the supplier for the most precise data.

References

Application Notes and Protocols for Radioligand Binding Assay of Mesulergine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a radioligand binding assay using Mesulergine hydrochloride. This document outlines the necessary reagents, experimental procedures, and data analysis techniques to characterize the binding of Mesulergine to its target receptors, primarily serotonin (B10506) and dopamine (B1211576) receptors.

Introduction

This compound is a derivative of ergoline (B1233604) that acts as an antagonist at serotonin 5-HT2A and 5-HT2C receptors and as a partial agonist at dopamine D2-like receptors.[1][2] It also exhibits high affinity for the 5-HT7 receptor.[3] Radioligand binding assays are a fundamental technique to quantify the interaction of a ligand with its receptor.[4][5] This protocol specifically details the use of radiolabeled Mesulergine ([³H]-Mesulergine) to determine binding affinity (Ki) and receptor density (Bmax) in a given tissue or cell preparation.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for various receptors, as determined by radioligand binding assays.

| Receptor | Radioligand | Preparation | Ki (nM) | pA2 | KD (nM) | Bmax (fmol/mg protein) | Reference |

| 5-HT2A | [³H]-Mesulergine | Rat Cerebral Cortex | - | 9.1 | 1.9 | 11.3 pmol/g tissue | [6] |

| 5-HT2C | [³H]-Mesulergine | Pig Choroid Plexus | - | 9.1 | 0.57 - 0.64 | 0.15 pmol/mg | [7][8] |

| [³H]-Mesulergine | NIH 3T3 Cells | - | - | 4.7 | 6800 pmol/g protein | [9] | |

| 5-HT7 | [³H]-Mesulergine | Rat Brain | - | - | 1.0 (pK D = 8.0) | 9.9 | [3] |

| [³H]-Mesulergine | Guinea-pig Ileum | - | - | 1.26 (pK D = 7.9) | 21.5 | [3] | |

| D2-like Dopamine | - | - | 8 | - | - | - |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the affinity (Ki) of unlabeled this compound or other test compounds for a target receptor using [³H]-Mesulergine as the radioligand.

Materials and Reagents

-

[³H]-Mesulergine hydrochloride (Specific Activity: ~70-90 Ci/mmol)

-

Unlabeled this compound

-

Target Receptor Source: e.g., rat brain cortex homogenate, cell lines expressing the receptor of interest (e.g., 5-HT2C).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Masking Drugs (for selective receptor binding):

-

To isolate 5-HT7 binding: Cinanserin (30 nM for 5-HT2A/2C), RS 102221 (3 µM for 5-HT2C), Raclopride (1 µM for D2), Prazosin (0.1 µM for α1), and Yohimbine (0.1 µM for α2).[3]

-

-

Scintillation Cocktail (e.g., Betaplate Scint)

-

Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)

-

96-well plates

-

FilterMate™ Harvester or equivalent filtration apparatus

-

MicroBeta counter or equivalent scintillation counter

-

Protein Assay Kit (e.g., BCA assay)

Procedure

1. Membrane Preparation: a. Homogenize the tissue or cells in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[10] b. Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[10] c. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[10] d. Resuspend the pellet in fresh buffer and repeat the centrifugation.[10] e. Resuspend the final pellet in assay buffer containing 10% sucrose (B13894) for cryoprotection and store at -80°C.[10] f. Determine the protein concentration of the membrane preparation using a BCA assay.[10]

2. Binding Assay: a. On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.[10] b. The assay is performed in a 96-well plate with a final volume of 250 µL per well.[10] c. Total Binding: Add 150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells), 50 µL of assay buffer, and 50 µL of [³H]-Mesulergine solution. d. Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled Mesulergine (e.g., 10 µM), and 50 µL of [³H]-Mesulergine solution. e. Competitive Binding: Add 150 µL of membrane preparation, 50 µL of the competing test compound at various concentrations (typically a 10-point dilution series), and 50 µL of [³H]-Mesulergine solution. f. When targeting a specific receptor like 5-HT7, include the appropriate masking drugs in the assay buffer.[3] g. Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

3. Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.[10] b. Wash the filters four times with ice-cold wash buffer.[10] c. Dry the filters for 30 minutes at 50°C.[10] d. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10]

4. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the log concentration of the competing compound. c. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in Prism®). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualizations

Experimental Workflow

References

- 1. revvity.com [revvity.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 6. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Differential radioligand binding properties of [3H]5-hydroxytryptamine and [3H]mesulergine in a clonal 5-hydroxytryptamine1C cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for Labeling Serotonin-2 Receptors with [3H]mesulergine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and neuropsychological processes. The 5-HT2 receptor subfamily, consisting of 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is of particular interest as a therapeutic target for various disorders, including depression, schizophrenia, and obesity. [3H]mesulergine is a high-affinity radiolabeled antagonist that has been widely used to label and characterize 5-HT2 receptors, particularly the 5-HT2C subtype.[1][2] These application notes provide detailed protocols and data for the use of [3H]mesulergine in radioligand binding assays to study these important receptors.

Data Presentation

The following tables summarize the binding affinities (Kd) and receptor densities (Bmax) of [3H]mesulergine for the different serotonin-2 receptor subtypes as reported in various studies. These values can vary depending on the tissue or cell line used, as well as the specific experimental conditions.

Table 1: [3H]mesulergine Binding Parameters for 5-HT2A Receptors

| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein or pmol/g tissue) | Reference |

| Rat Cerebral Cortex | 1.9 | 11.3 pmol/g tissue | [1] |

Table 2: [3H]mesulergine Binding Parameters for 5-HT2B Receptors

| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Human Recombinant (mammalian cell lines) | Not explicitly stated for [3H]mesulergine as the primary radioligand in the provided text, but used in conjunction with agonist radiolabels. | [3] |

Table 3: [3H]mesulergine Binding Parameters for 5-HT2C Receptors

| Tissue/Cell Line | Kd (nM) | Bmax (pmol/mg protein or pmol/g tissue) | Reference |

| Membranes from cells transiently transfected with 5-HT2C receptor | 0.64 | 0.15 pmol/mg protein | [4] |

| Membranes from cells transiently transfected with 5-HT2C receptor (average of 5 experiments) | 0.57 ± 0.12 | Not Reported | [4] |

| NIH 3T3 cells expressing 5-HT1C (now classified as 5-HT2C) receptors | 4.7 ± 0.7 | 6.8 ± 1.0 pmol/g protein | [5] |

Experimental Protocols

This section provides a detailed methodology for performing a radioligand binding assay using [3H]mesulergine to label serotonin-2 receptors. This protocol is a synthesis of standard procedures reported in the literature.[6][7]

Protocol 1: Membrane Preparation from Tissues or Cells

-

Homogenization: Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).[6]

-

Initial Centrifugation: For tissue homogenates, perform a low-speed centrifugation at 1,000 x g for 3 minutes at 4°C to remove large debris.[6]

-

Membrane Pelleting: Centrifuge the supernatant from the previous step at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]

-

Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.

-

Final Resuspension and Storage: Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant. Aliquot the membrane preparation and store at -80°C until use.[6]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Pierce® BCA assay.[6]

Protocol 2: Saturation Radioligand Binding Assay

-

Assay Setup: On the day of the experiment, thaw the membrane preparation and resuspend it in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6] The assay is typically carried out in 96-well plates with a final volume of 250 µL per well.[6]

-

Reaction Mixture: To each well, add:

-

150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[6]

-

50 µL of assay buffer for total binding or a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin (B1677119) or unlabeled mesulergine) for non-specific binding.

-

50 µL of [3H]mesulergine solution at various concentrations (e.g., 0.1 to 20 nM) to generate a saturation curve.

-

-

Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.[6]

-

Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine).[6]

-

Washing: Wash the filters four times with ice-cold wash buffer.[6]

-

Drying and Counting: Dry the filters for 30 minutes at 50°C.[6] Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.[6]

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [3H]mesulergine and fit the data using non-linear regression to determine the Kd and Bmax values.

Mandatory Visualizations

Signaling Pathways

The 5-HT2 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[8] However, they can also engage other signaling pathways.

Caption: Canonical 5-HT2A receptor signaling cascade.

Caption: 5-HT2B receptor signaling pathways.[9][10][11]

Caption: Diverse signaling of the 5-HT2C receptor.[12][13][14]

Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay.

Caption: Workflow for a [3H]mesulergine binding assay.

References